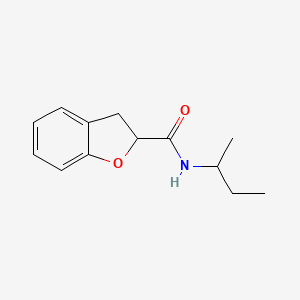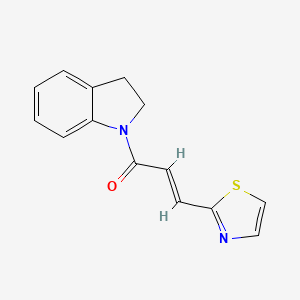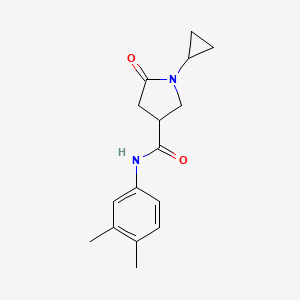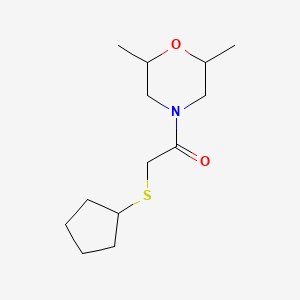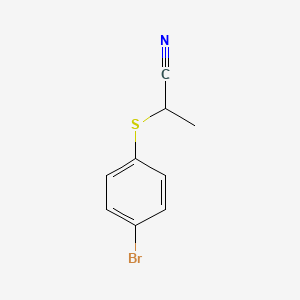![molecular formula C16H20N2O3 B7514397 N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide, also known as NPC-15437, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxolane carboxamides and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. In addition, it has been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, enhance insulin sensitivity, and improve glucose tolerance in animal models of diabetes. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments. It has low water solubility, which can affect its bioavailability and efficacy. In addition, it has not been extensively studied in human clinical trials, and its safety and toxicity profiles are not well understood.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide. One potential application is in the treatment of Alzheimer's disease, where it has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models. Another potential application is in the treatment of obesity and metabolic disorders, where it has been shown to improve glucose homeostasis and reduce adiposity. Future studies should focus on further elucidating the mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide and its potential therapeutic applications in various diseases.
Synthesemethoden
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide is synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with pyrrolidine-1-carboxylic acid, followed by the reaction with oxalyl chloride and 2,3-dihydrofuran. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(14-8-5-11-21-14)17-13-7-2-1-6-12(13)16(20)18-9-3-4-10-18/h1-2,6-7,14H,3-5,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOJVXMXQLWNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)


